Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

Overview

Description

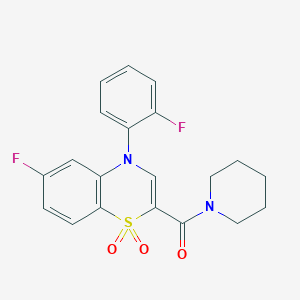

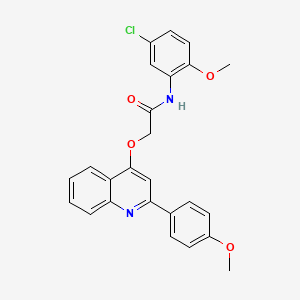

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 127572-58-1 . It has a molecular weight of 215.25 . The IUPAC name for this compound is ethyl 4-phenyl-1H-pyrrole-2-carboxylate . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is 1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The InChI key, which is a hashed version of the full InChI, is LZIPFRQBFFKOTK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is a powder . It has a molecular weight of 215.25 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Natural Product Derivatives

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include Ethyl 4-phenyl-1H-pyrrole-2-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

Diabetes Research

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that Ethyl 4-phenyl-1H-pyrrole-2-carboxylate could potentially be used in diabetes research.

Synthesis of Highly Substituted Pyrrolidinone Derivatives

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate can be used in the synthesis of highly substituted pyrrolidinone derivatives . The structure of the synthesized product is confirmed by FTIR, 1H and 13C NMR spectroscopy .

Crystal Structure Analysis

The structure of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is confirmed by single crystal X-ray analysis . This can be used in research fields that require detailed structural analysis of compounds.

Lipid-Lowering Effects

Although not directly mentioned, similar compounds have shown lipid-lowering effects in mice . This suggests that Ethyl 4-phenyl-1H-pyrrole-2-carboxylate could potentially be used in research related to lipid metabolism and associated diseases.

Electrochemical and Optical Properties

Pyrrole derivatives are known for their electrochemical and optical properties . Therefore, Ethyl 4-phenyl-1H-pyrrole-2-carboxylate could potentially be used in research fields related to these properties.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIPFRQBFFKOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

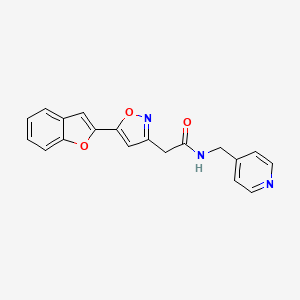

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)

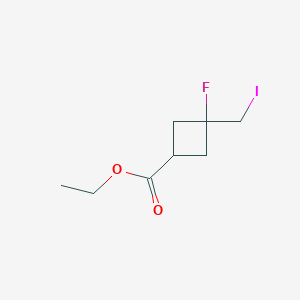

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

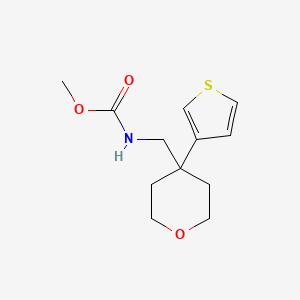

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)